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Compound of Interest

Compound Name:
3-tert-Butyl-1-methyl-1H-pyrazol-

5-amine

Cat. No.: B048747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous

FDA-approved drugs with a wide range of therapeutic applications.[1] The versatility of the

pyrazole ring, including its ability to act as a bioisostere for other aromatic systems and its

capacity for hydrogen bonding, makes it a privileged structure in drug design.[2] This guide

provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole

analogs, focusing on their anticancer and antibacterial properties. The information is presented

to facilitate the rational design of new, more potent, and selective therapeutic agents.

Anticancer Activity of Pyrazole Analogs
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting

various mechanisms, including the inhibition of protein kinases and topoisomerases, and the

induction of apoptosis.[1][3] The substitution pattern on the pyrazole ring plays a crucial role in

determining the cytotoxic efficacy and selectivity of these compounds.

Quantitative SAR Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrazole analogs

against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure

of the potency of a substance in inhibiting a specific biological or biochemical function.
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Compoun
d ID

R1
Substitue
nt

R2
Substitue
nt

R3
Substitue
nt

Cancer
Cell Line

IC50 (µM)
Referenc
e

Series 1

29

Pyrazolo[1,

5-

a]pyrimidin

e

Varies Varies MCF7 17.12 [1]

29

Pyrazolo[1,

5-

a]pyrimidin

e

Varies Varies HepG2 10.05 [1]

29

Pyrazolo[1,

5-

a]pyrimidin

e

Varies Varies A549 29.95 [1]

35 Pyrazole Varies Varies HepG2 3.53 [1]

35 Pyrazole Varies Varies MCF7 6.71 [1]

35 Pyrazole Varies Varies Hela 5.16 [1]

37

Pyrazole-

isolongifola

none

Varies Varies MCF7 5.21 [1]

139

N'-

arylidene-

5-phenyl-

1H-

pyrazole-3-

carbohydra

zide

Varies Varies PC3 0.03 [1]

139 N'-

arylidene-

5-phenyl-

Varies Varies A549 0.011 [1]
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1H-

pyrazole-3-

carbohydra

zide

139

N'-

arylidene-

5-phenyl-

1H-

pyrazole-3-

carbohydra

zide

Varies Varies MCF7 0.017 [1]

Series 2

4

Arylazopyr

azolodiazin

e

Varies Varies EAC Potent [4]

6

Arylazopyr

azolodiazin

e

Varies Varies EAC Potent [4]

10

Arylazopyr

azolotriazin

e

Varies Varies EAC
Most

Potent
[4]

Key SAR Insights for Anticancer Activity:

The fusion of the pyrazole ring with other heterocyclic systems, such as pyrimidine, can

significantly influence cytotoxic activity.[1]

Substituents on the phenyl rings of 1,3-diphenyl pyrazoles are critical for their anti-

proliferative effects.[5]

The presence of specific moieties like N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide

can lead to highly potent compounds with IC50 values in the nanomolar range.[1]

Antibacterial Activity of Pyrazole Analogs
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The emergence of multidrug-resistant bacteria necessitates the development of novel

antibacterial agents. Pyrazole derivatives have shown promise in this area, with some analogs

exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[6]

Quantitative SAR Data: Antibacterial Activity
The following table presents the minimum inhibitory concentration (MIC) values of various

pyrazole analogs, which represent the lowest concentration of an antibacterial agent that

inhibits the visible growth of a microorganism.
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Compound ID Core Structure
Bacterial
Strain

MIC (µg/mL) Reference

Series 3

12
1,3-diphenyl

pyrazole
E. coli 1924 1 [6]

12
1,3-diphenyl

pyrazole
S. aureus (MDR) 1-32 [6]

18

Imidazo-pyridine

substituted

pyrazole

Gram-negative

strains
<1 [6]

19

Quinoline-

substituted

pyrazole

S. aureus 0.12-0.98 [6]

19

Quinoline-

substituted

pyrazole

S. epidermidis 0.12-0.98 [6]

19

Quinoline-

substituted

pyrazole

B. subtilis 0.12-0.98 [6]

Series 4

21a

4-(2-(p-

tolyl)hydrazineyli

dene)-pyrazole-

1-

carbothiohydrazi

de

A. niger 2.9-7.8 [7]

21a

4-(2-(p-

tolyl)hydrazineyli

dene)-pyrazole-

1-

carbothiohydrazi

de

S. aureus 62.5-125 [7]
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21a

4-(2-(p-

tolyl)hydrazineyli

dene)-pyrazole-

1-

carbothiohydrazi

de

B. subtilis 62.5-125 [7]

21a

4-(2-(p-

tolyl)hydrazineyli

dene)-pyrazole-

1-

carbothiohydrazi

de

K. pneumoniae 62.5-125 [7]

Key SAR Insights for Antibacterial Activity:

Hybrid molecules incorporating pyrazole with other heterocyclic moieties like quinoline or

imidazo-pyridine can result in broad-spectrum antibacterial agents.[6]

The presence of a carbothiohydrazide group can confer potent antibacterial and antifungal

activities.[7]

Lipophilic substituents, such as chloro and bromo groups, on the pyrazole scaffold can

enhance antimicrobial activity.[8]

Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and

reproducible evaluation of the biological activity of pyrazole analogs.

In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is often used to measure cell viability and

cytotoxicity.[9]

Procedure:
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate

overnight to allow for cell attachment.[10]

Compound Treatment: Treat the cells with serial dilutions of the pyrazole analogs and

incubate for a specified period (e.g., 72 hours).[10]

MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time,

viable cells will metabolize the MTT into formazan crystals.[10]

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve

the formazan crystals.[11]

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-

600 nm using a microplate reader. The absorbance is directly proportional to the number of

viable cells.

In Vitro Antibacterial Activity: Broth Microdilution
Method
The broth microdilution method is a standard laboratory procedure used to determine the

minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13]

Procedure:

Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the pyrazole

analogs in a liquid growth medium in a 96-well microtiter plate.[12][14]

Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., adjusted

to a 0.5 McFarland standard).[12]

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[12][15]

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[12]

MIC Determination: The MIC is the lowest concentration of the pyrazole analog that

completely inhibits the visible growth of the bacteria.[12][13]
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Visualizing Mechanisms of Action
Understanding the signaling pathways and experimental workflows is crucial for rational drug

design. The following diagrams, generated using Graphviz, illustrate key concepts related to

the evaluation of pyrazole analogs.

Plate Preparation Compound Treatment MTT Assay

Seed Cancer Cells
in 96-well Plate Incubate Overnight Add Pyrazole Analogs

(Serial Dilutions) Incubate for 72h Add MTT Solution Incubate for 4h Add Solubilization
Solution

Read Absorbance
(570 nm)

Click to download full resolution via product page

Caption: Experimental workflow for determining the anticancer activity of pyrazole analogs

using the MTT assay.
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Caption: Simplified signaling pathway illustrating the selective inhibition of COX-2 by pyrazole

analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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